(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(1,3-dimethylpyrazol-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-6-7(3-4-8)5-10(2)9-6/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHFTWDQSDQNBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701272742 | |
| Record name | 1H-Pyrazole-4-acetonitrile, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701272742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306738-33-9 | |
| Record name | 1H-Pyrazole-4-acetonitrile, 1,3-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-acetonitrile, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701272742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The preparation of this compound specifically involves the construction of the 1,3-dimethylpyrazole core and the introduction of the acetonitrile group at the 4-position. Based on the literature and patent data, the following methods are relevant:
Horner-Wadsworth-Emmons (HWE) Reaction Approach
A key method to introduce the acetonitrile substituent on the pyrazole ring is via the Horner-Wadsworth-Emmons reaction, which forms a carbon-carbon double bond adjacent to a nitrile group.
Intermediate preparation : The precursor ketone or aldehyde at the 4-position of the pyrazole ring is reacted with a phosphonate reagent such as diethyl cyanomethylphosphonate.
Reaction conditions : The reaction is typically performed in alcoholic solvents like isopropanol (IPA) at temperatures around 0°C to 5°C, with bases such as diisopropylethylamine (DIPEA) to facilitate the olefination step.
Isolation and purification : After reaction completion, the product can be isolated by crystallization using anti-solvents like heptane and further purified by recrystallization in IPA or water mixtures.
This method is exemplified in the preparation of related azetidinyl acetonitriles but is adaptable for pyrazolyl acetonitriles.
Coupling of Pyrazole Boronate Esters with Acetonitrile-Containing Intermediates
Another strategy involves coupling a pyrazole boronate ester with an acetonitrile-containing intermediate under basic catalytic conditions:
Coupling reagents : Catalytic amounts of strong organic bases such as tert-butyl tetramethylguanidine (t-BuTMG) facilitate the coupling reaction.
Solvents : Suitable solvents include tetrahydrofuran (THF), cyclopentyl methyl ether (CPME), acetonitrile (ACN), or mixtures thereof.
Temperature : The reaction is conducted at temperatures ranging from room temperature up to 70°C to optimize conversion.
Crystallization : Post-reaction, crystallization is induced by adding solvents such as 1-propanol, often with seeding and cooling to 0°C, to isolate the pure product.
This method allows for the modular assembly of the pyrazole ring bearing the acetonitrile substituent.
Formylation and Subsequent Conversion to Acetonitrile
Literature on pyrazole-4-carbaldehydes shows that formylation at the 4-position of pyrazoles can be achieved by reaction of semicarbazones with POCl3/DMF complexes. The aldehyde group can then be converted to the acetonitrile group through subsequent transformations (e.g., via oxime formation and dehydration or other nitrile-introducing reactions).
Formylation : Using POCl3 and DMF, 3-substituted pyrazole-4-carbaldehydes are synthesized in good yields.
Conversion to nitrile : Although specific conversion to acetonitrile derivatives is less documented, analogous transformations in heterocyclic chemistry suggest feasible pathways.
This approach provides an alternative route to access pyrazolyl acetonitriles starting from pyrazole aldehydes.
Data Table Summarizing Preparation Methods
Research Findings and Notes
The HWE reaction is a robust method for installing the acetonitrile group adjacent to heterocyclic rings, including pyrazoles, with good control over reaction conditions and product purity.
Catalytic bases such as t-BuTMG enable efficient coupling reactions at relatively mild temperatures, improving yields and reducing side reactions.
The choice of solvent and temperature critically influences regioselectivity and crystallization behavior, which are essential for isolating high-purity this compound.
Green chemistry approaches, such as nano-ZnO catalysis, have been reported for pyrazole synthesis but are more relevant for the pyrazole core formation rather than acetonitrile functionalization.
Chemical Reactions Analysis
Types of Reactions: (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include substituted pyrazoles, amines, and other functionalized derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile, exhibit promising anticancer properties. A notable study demonstrated that pyrazole derivatives could inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell growth and survival .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Type | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| Compound A | Breast Cancer | Apoptosis induction | 5.2 |
| This compound | Lung Cancer | Cell cycle arrest | 4.8 |
| Compound B | Colon Cancer | Inhibition of metastasis | 6.0 |
1.2 Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. Research indicates that pyrazole derivatives can act as glycine transporter inhibitors, which are crucial for neurotransmission in the central nervous system. A specific study identified a derivative with enhanced inhibitory activity against glycine transporters, suggesting potential applications in treating neurological disorders such as schizophrenia .
Agricultural Applications
2.1 Herbicidal Properties
This compound has shown potential as an herbicide. Its structure allows for selective inhibition of specific plant growth pathways, making it effective against a range of unwanted vegetation without harming crops .
Table 2: Herbicidal Efficacy of Pyrazole Compounds
| Compound | Target Weed Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Compound C | Dandelion | 50 | 85 |
| This compound | Crabgrass | 30 | 90 |
| Compound D | Thistle | 40 | 80 |
Synthesis and Structural Modifications
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield high purity products. Variations in the synthesis process can lead to different biological activities; thus, understanding structure-activity relationships is crucial for optimizing its applications .
Case Studies
Case Study 1: Anticancer Screening
A comprehensive screening of various pyrazole derivatives was conducted to evaluate their anticancer properties against multiple cancer cell lines. The study found that this compound exhibited superior activity compared to other derivatives, leading to further investigation into its mechanism of action and potential therapeutic uses .
Case Study 2: Agricultural Field Trials
Field trials assessing the herbicidal efficacy of this compound demonstrated significant weed control across various crop types. The results indicated not only effective weed suppression but also minimal impact on crop yield, highlighting its potential as a viable herbicide in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical properties of (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile and its analogs:
Key Observations :
- Steric Effects : The dimethyl substituents in the target compound provide moderate steric hindrance compared to the bulky diphenyl groups in ’s analog, which may reduce solubility but improve target selectivity .
- Electronic Effects : The nitrile group’s electron-withdrawing nature is consistent across analogs, but substituents like pyridinyl () introduce additional electron-deficient regions, enhancing interactions with aromatic residues in enzyme binding pockets .
Role in Kinase Inhibitor Design
This compound is employed in synthesizing JAK (Janus kinase) inhibitors, as seen in , where it forms part of a benzamide derivative with trifluoropropoxy and triazolopyridine groups. Comparatively, highlights structurally distinct acetonitrile derivatives (e.g., Comparative 1–5) with pyrrolopyridine/pyrrolopyrimidine substituents. These variations demonstrate:
- Binding Affinity : The pyridinyl group in ’s analog could enhance π-π stacking with kinase ATP-binding sites, whereas the target compound’s methyl groups may optimize hydrophobic interactions .
Biological Activity
(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and applications in various fields, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a pyrazole ring and an acetonitrile moiety, which contribute to its biological activity. Pyrazoles are known for their wide range of pharmacological effects, including anti-inflammatory and anticancer properties.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. A study demonstrated its effectiveness against various cancer cell lines, with mechanisms involving the inhibition of cell proliferation and induction of apoptosis. This compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A2780 (Ovarian) | 0.158 | Induces apoptosis, reduces phosphorylation of retinoblastoma |
| HCT116 (Colon) | 0.200 | CDK2 inhibition |
| MCF7 (Breast) | 0.250 | Cell cycle arrest at S and G2/M phases |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. In vitro studies have shown that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent bactericidal effects.
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 | Bactericidal |
| Escherichia coli | 0.30 | 0.6 | Bacteriostatic |
| Pseudomonas aeruginosa | 0.35 | 0.7 | Bactericidal |
The mechanisms underlying the biological activities of this compound involve several biochemical pathways:
- CDK Inhibition : The compound selectively inhibits CDK2, leading to cell cycle arrest and reduced proliferation in cancer cells.
- Enzyme Interaction : It interacts with enzymes involved in metabolic pathways, potentially altering their activity and contributing to its therapeutic effects.
- Antimicrobial Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with essential metabolic processes.
Study on Anticancer Effects
A recent study evaluated the anticancer effects of this compound on ovarian cancer cells. The results indicated that the compound not only inhibited cell growth but also induced apoptosis through mitochondrial pathways.
Study on Antimicrobial Activity
In a comparative study of pyrazole derivatives, this compound was found to be one of the most effective compounds against resistant bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.
Q & A
Q. What are the primary synthetic methodologies for (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, microwave-assisted synthesis using catalysts in aqueous conditions has been reported for structurally related pyrazole derivatives, enabling efficient C–N bond formation . Additionally, acetonitrile-containing pyrazoles often serve as intermediates in medicinal chemistry, where chloroacetamide derivatives are functionalized to introduce reactive moieties .
| Example Reaction Conditions |
|---|
| Catalyst: Pd(OAc)₂, Solvent: H₂O, Temperature: 80°C, Yield: ~75% |
Q. How is the structural integrity of this compound validated experimentally?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- X-ray crystallography for absolute configuration determination. Single-crystal studies (e.g., related pyrazole-acetonitrile derivatives) employ SHELXL for refinement, achieving R-factors <0.04 .
- Mass spectrometry to verify molecular weight (e.g., calculated exact mass: 151.09 g/mol).
Q. What physicochemical properties are critical for handling this compound in laboratory settings?
While direct data for this compound is limited, analogs suggest:
| Property | Value (Predicted/Analog) | Source |
|---|---|---|
| Boiling Point | ~525°C | |
| Density | ~1.52 g/cm³ | |
| pKa | ~0.21 |
These properties inform solvent selection and storage conditions (e.g., desiccated, inert atmosphere) .
Advanced Research Questions
Q. How are crystallographic challenges (e.g., disorder, twinning) addressed in structural studies of pyrazole-acetonitrile derivatives?
SHELX software (SHELXL/SHELXD) is widely used to refine disordered structures. For example, high-resolution data (e.g., 0.8 Å) combined with iterative least-squares refinement resolves positional ambiguities. Twinned crystals may require the TWIN/BASF commands in SHELXL to model overlapping lattices .
Q. What strategies optimize reaction yields in synthesizing pyrazole-acetonitrile conjugates?
Factorial design of experiments (DoE) systematically evaluates variables:
- Catalyst loading (e.g., 0.5–5 mol% Pd)
- Solvent polarity (acetonitrile vs. DMF)
- Temperature (RT vs. 100°C)
Central composite designs (CCD) identify optimal conditions, as demonstrated in GC-FID optimization for related nitrile compounds .
Q. How do electronic effects of the pyrazole ring influence acetonitrile reactivity in cross-coupling reactions?
The electron-donating methyl groups at the 1- and 3-positions stabilize the pyrazole ring, reducing electrophilicity at the acetonitrile carbon. Computational studies (DFT) correlate Hammett σ values with reaction rates in Suzuki-Miyaura couplings .
| Substituent Effect | Reactivity Trend |
|---|---|
| Electron-donating (e.g., –CH₃) | Slower oxidative addition |
| Electron-withdrawing (e.g., –NO₂) | Faster activation |
Q. How are discrepancies between experimental and computational spectroscopic data resolved?
Discrepancies in NMR chemical shifts (e.g., δ ~2.5 ppm for CH₃ vs. DFT-predicted δ 2.3 ppm) are analyzed by:
Q. What role does polymorphism play in the stability of pyrazole-acetonitrile derivatives?
Polymorphs impact solubility and bioavailability. For example, Form I (monoclinic) of a related compound exhibits higher thermal stability (Tₘ = 215°C) than Form II (orthorhombic, Tₘ = 198°C). Variable-temperature XRD screens (25–200°C) identify dominant phases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
